BenchChemオンラインストアへようこそ!

6,8-Difluoroquinolin-2-ol

Regioselective halogenation Synthetic intermediates Quinolone antibiotics

6,8-Difluoroquinolin-2-ol (CAS 1209780-69-7; also referred to as 6,8-difluoroquinolin-2(1H)-one) is a fluorinated heterocyclic scaffold with the molecular formula C9H5F2NO and a molecular weight of 181.14 g/mol. The compound exists predominantly as the 2-quinolone tautomer in both solid state and solution, with fluorine atoms occupying the 6- and 8-positions of the quinoline benzene ring.

Molecular Formula C9H5F2NO
Molecular Weight 181.14 g/mol
Cat. No. B8716026
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6,8-Difluoroquinolin-2-ol
Molecular FormulaC9H5F2NO
Molecular Weight181.14 g/mol
Structural Identifiers
SMILESC1=CC(=O)NC2=C(C=C(C=C21)F)F
InChIInChI=1S/C9H5F2NO/c10-6-3-5-1-2-8(13)12-9(5)7(11)4-6/h1-4H,(H,12,13)
InChIKeyNAPQDYYZIMONJG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6,8-Difluoroquinolin-2-ol as a Synthetic Building Block: Core Scaffold Identity and Procurement Context


6,8-Difluoroquinolin-2-ol (CAS 1209780-69-7; also referred to as 6,8-difluoroquinolin-2(1H)-one) is a fluorinated heterocyclic scaffold with the molecular formula C9H5F2NO and a molecular weight of 181.14 g/mol . The compound exists predominantly as the 2-quinolone tautomer in both solid state and solution, with fluorine atoms occupying the 6- and 8-positions of the quinoline benzene ring [1]. It serves as a core intermediate in the synthesis of 6,8-difluoroquinolone antibacterial agents—a class that includes the marketed drug sparfloxacin and numerous clinical candidates—where the 6,8-difluoro substitution pattern is critical for maintaining antibacterial potency and target enzyme inhibition [2]. This compound is typically supplied at ≥95% purity and is utilized as a versatile building block in medicinal chemistry and agrochemical research programs .

Why 6,8-Difluoroquinolin-2-ol Cannot Be Replaced by Other Fluorinated or Non-Fluorinated Quinolin-2-ol Analogs in Synthetic Programs


The specific 6,8-difluoro substitution pattern on the quinolin-2-ol scaffold dictates both physicochemical properties and downstream reactivity in ways that are not recapitulated by regioisomeric counterparts. In the KBrO3/HBr bromination system, the presence of fluorine at the 6-position directs the initial bromination exclusively to the 3-position, with a second bromine entering the 5-position to yield 3,5-dibromo-6,8-difluoroquinolin-2(1H)-one; substrates lacking a 6-fluoro substituent instead produce 3- or 6-monobromo derivatives and subsequently 3,6-dibromo products [1]. The 5,8-difluoro isomer yields 3,8-dibromo products under identical conditions—a different connectivity that precludes substitution in routes requiring the 3,5-dibromo intermediate [1]. Furthermore, the doubly fluorinated scaffold confers a distinct lipophilicity profile: 6,8-difluoroquinolin-2-ol exhibits a predicted XLogP of 1.5, which is substantially lower than the non-fluorinated parent quinolin-2-ol (LogP 1.95) and the monofluorinated 8-fluoroquinolin-2-ol (LogP 2.08), yet higher than certain tri-fluoromethylated derivatives [2]. These differences in reactivity, regiochemical outcome, and partition behavior render simple analog substitution invalid when the synthetic target demands the precise 6,8-difluoro scaffold.

Quantitative Differentiation Evidence for 6,8-Difluoroquinolin-2-ol Against Closest Structural Analogs


Regioselective Bromination Outcome: 6,8-Difluoro vs. Non-6-Fluoro Quinolin-2(1H)-ones

In the KBrO3/HBr bromination system studied across ten fluorinated quinolin-2(1H)-one substrates, 6,8-difluoroquinolin-2(1H)-one exhibits a unique regiochemical outcome directly attributable to the 6-fluoro substituent. Substrates bearing a fluorine at position 6 (including 6,8-difluoro) are initially brominated exclusively at the 3-position; subsequent bromination yields 3,5-dibromo products when an additional fluorine resides at position 8, but 3,8-dibromo products when fluorine is at position 5 [1]. In contrast, all substrates lacking a 6-fluoro substituent produce 3- or 6-monobromo derivatives followed by 3,6-dibromo products [1]. The 3,5-dibromo-6,8-difluoroquinolin-2(1H)-one is formed in 87% isolated yield from 6,8-difluoroquinolin-2(1H)-one under aqueous KBrO3/HBr conditions [2].

Regioselective halogenation Synthetic intermediates Quinolone antibiotics

Predicted Lipophilicity (XLogP) of 6,8-Difluoroquinolin-2-ol vs. Quinolin-2-ol and 8-Fluoroquinolin-2-ol

The predicted lipophilicity of 6,8-difluoroquinolin-2-ol (XLogP = 1.5) places it at a specific point in the property space of fluorinated quinolin-2-ols. The parent, non-fluorinated quinolin-2-ol exhibits an experimental/calculated LogP of 1.95, indicating the difluoro substitution reduces lipophilicity by approximately 0.45 log units . The 5,8-difluoro regioisomer shares an identical XLogP of 1.5, but the 8-monofluoro analog has a reported LogP of 2.08, approximately 0.58 log units higher [1]. The Lewis base character of the 2-carbonyl/2-hydroxyl group combined with the electron-withdrawing effect of the 6,8-difluoro substitution yields a balanced polarity profile not achieved by monofluoro or mixed-halogen quinolin-2-ols [2].

Lipophilicity Physicochemical profiling Drug-likeness

Core Scaffold Necessity for 5-Amino-6,8-difluoroquinolone Antibacterial Potency

The 6,8-difluoroquinolin-2-ol core is the essential precursor to the 5-amino-6,8-difluoroquinolone series exemplified by sparfloxacin. In the patent literature, 5-amino-1-cyclopropyl-6,8-difluoro-7-(3-methyl-1-piperazinyl)-1,4-dihydro-4-oxoquinoline-3-carboxylic acid (Compound 1) demonstrates potent antibacterial activity, with MIC values presented in multiple tables against Gram-positive and Gram-negative organisms [1]. The SAR studies on 6,8-difluoroquinolone antibacterials establish that both the 6-fluoro and 8-fluoro substituents are essential for maintaining high antibacterial potency; removal or relocation of either fluorine atom reduces activity [2]. The 6,8-difluoroquinolin-2-ol building block provides the exact fluorination pattern required at the earliest synthetic stage, enabling access to this privileged pharmacophore without requiring late-stage fluorination chemistry.

Antibacterial SAR Quinolone antibiotics DNA gyrase inhibition

Methoxydefluorination Reactivity Order: 6,8-Difluoroquinoline vs. 5,7-, 6,7-, and 5,8-Difluoroquinoline Isomers

A systematic study of methoxydefluorination (SNAr with NaOMe) across four difluoroquinoline regioisomers—5,7-; 6,7-; 6,8-; and 5,8-difluoroquinoline—reveals that the 6,8-difluoro isomer (substrate 3 in the study) exhibits a distinct reactivity and regioselectivity profile relative to the other isomers [1]. The study, conducted in both liquid ammonia (218–240 K) and DMSO (298–378 K), established an activity correlation for individual reaction centers that is enthalpically controlled and consistent with ab initio (RHF/6-31G*) calculated σ-complex stabilities [1]. The positional selectivity and relative substrate activity of 6,8-difluoroquinoline differ from those of 5,7-, 6,7-, and 5,8-isomers, meaning that nucleophilic derivatization routes optimized for one difluoroquinoline isomer cannot be directly transferred to another without altering product distribution [1].

Nucleophilic aromatic substitution Regioselectivity Fluorinated heterocycle reactivity

Validated Application Scenarios for 6,8-Difluoroquinolin-2-ol Based on Quantitative Evidence


Synthesis of 3,5-Dibromo-6,8-difluoroquinolin-2(1H)-one via Regioselective Bromination

6,8-Difluoroquinolin-2-ol is the only substrate among fluorinated quinolin-2(1H)-ones that cleanly yields 3,5-dibromo-6,8-difluoroquinolin-2(1H)-one in high yield (87%) when treated with KBrO3/HBr in water [1]. The 6-fluoro substituent ensures exclusive initial bromination at the 3-position, while the 8-fluoro group directs the second bromination to the 5-position rather than the 8-position (as occurs with the 5,8-difluoro isomer) [2]. This regiospecific outcome provides a single isolable dibromo intermediate suitable for sequential cross-coupling reactions (e.g., Suzuki-Miyaura at C-3 and C-5) that are not accessible from the 3,6-dibromo or 3,8-dibromo regioisomers obtained from alternative difluoroquinolin-2-ol substrates.

Precursor for 5-Amino-6,8-difluoroquinolone Antibacterial Lead Optimization

The 6,8-difluoroquinolin-2-ol scaffold is the mandatory starting material for constructing the 5-amino-6,8-difluoro-1,4-dihydro-4-oxoquinoline-3-carboxylic acid core found in sparfloxacin and related clinical antibacterials [3]. The SAR studies establish that both the C-6 and C-8 fluorine atoms are independently essential for maximal antibacterial potency; any deviation in the fluorination pattern (e.g., 6-fluoro alone, 8-fluoro alone, or 5,8-difluoro) produces analogs with inferior activity against both Gram-positive and Gram-negative pathogens [3][4]. Medicinal chemistry programs targeting the 6,8-difluoroquinolone pharmacophore must therefore begin with authentic 6,8-difluoroquinolin-2-ol.

Nucleophilic Derivatization with Validated 6,8-Difluoro Regioselectivity

When SNAr-based functionalization of the quinoline benzene ring is required, the methoxydefluorination study of Politanskaya et al. (2005) provides the only systematic, cross-isomer comparative data available for predicting reactivity and regioselectivity [5]. The 6,8-difluoro isomer exhibits a reactivity rank and product ratio that is distinct from the 5,7-, 6,7-, and 5,8-isomers, meaning that researchers must use the 6,8-difluoro substrate rather than a cheaper or more readily available isomer if the synthetic route has been validated on the 6,8-series. The enthalpic control of regioselectivity and the correlation with ab initio σ-complex energies provide a computational framework for predicting outcomes with other nucleophiles.

Physicochemical Property-Driven Fragment Library Design

For fragment-based drug discovery (FBDD) programs where quinolin-2-ol fragments are being screened, the XLogP of 1.5 for 6,8-difluoroquinolin-2-ol makes it a moderately polar fragment that occupies a distinct region of lipophilicity space compared to the parent quinolin-2-ol (LogP 1.95) and the monofluorinated 8-fluoroquinolin-2-ol (LogP 2.08) [6]. The topological polar surface area (TPSA) of 29.1 Ų and zero rotatable bonds further distinguish this rigid, planar fragment for library enumeration. Fragment libraries seeking balanced coverage of fluorinated heterocycle chemical space should include the 6,8-difluoro isomer specifically, as it cannot be replaced by the 5,8-difluoro isomer without altering binding mode predictions due to the different spatial orientation of the second fluorine atom.

Quote Request

Request a Quote for 6,8-Difluoroquinolin-2-ol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.